![molecular formula C21H19N5O2S B2580864 N1-phenyl-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 895791-17-0](/img/structure/B2580864.png)
N1-phenyl-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-phenyl-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” is a compound that contains a triazole ring, which is a significant heterocycle that exhibits broad biological activities . The compound has a molecular formula of C22H21N5O2S and a molecular weight of 419.5.
Molecular Structure Analysis
The molecular structure of “N1-phenyl-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” includes a triazole ring, which is an important nitrogen heterocyclic compound containing three nitrogen atoms and two carbon atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole . The specific isomeric form in this compound is 1,2,4-triazole .Physical And Chemical Properties Analysis
The physical and chemical properties of “N1-phenyl-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” are not specified in the available literature. The compound has a molecular formula of C22H21N5O2S and a molecular weight of 419.5.Scientific Research Applications
Anticancer Activity
The triazolothiadiazine core of the compound has been associated with significant anticancer properties. Research indicates that derivatives of this compound can be potent anti-breast cancer agents, targeting specific enzymes like PARP-1 and EGFR . These enzymes are crucial in the proliferation of cancer cells, and their inhibition can lead to apoptosis, or programmed cell death, in malignant cells.
Antimicrobial Properties
Compounds with the triazolothiadiazine scaffold have shown diverse pharmacological activities, including antimicrobial effects . They have been found to be effective against a range of microbial pathogens, which makes them valuable in the development of new antibiotics and antiseptics.
Analgesic and Anti-inflammatory Uses
The ability to modulate pain and inflammation makes this compound a candidate for the development of new analgesic and anti-inflammatory drugs. Its structural analogs have been utilized to reduce pain and inflammation in various preclinical models .
Antioxidant Effects
Oxidative stress is a common pathway in many diseases, and antioxidants are crucial in mitigating these effects. The compound’s derivatives have been explored for their antioxidant capabilities, which could be harnessed in treating conditions caused by oxidative damage .
Antiviral Applications
The triazolothiadiazine moiety has also been associated with antiviral activities. It can be designed to interact with viral enzymes or proteins, thereby inhibiting the replication of viruses .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting various enzymes, such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, which are implicated in different diseases and conditions .
Antitubercular Agent
Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, new antitubercular agents are in high demand. The compound’s structure has been linked to antitubercular activity, providing a potential pathway for new treatments .
Drug Design and Development
The unique structure of this compound allows for a high degree of specificity in drug-target interactions. This specificity is beneficial in the rational design and development of new drugs, particularly for multifunctional diseases where targeted therapy is paramount .
Future Directions
Given the importance of the triazole scaffold, the synthesis and study of triazole compounds, such as “N1-phenyl-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide”, will likely continue to attract attention in the future . These compounds have significant potential in various fields, including medicinal and pharmaceutical chemistry, agrochemistry, and material chemistry .
properties
IUPAC Name |
N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-14-7-5-6-10-17(14)18-24-21-26(25-18)16(13-29-21)11-12-22-19(27)20(28)23-15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,22,27)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENWFOIWCUWBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-phenyl-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

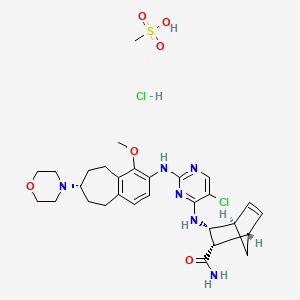
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B2580782.png)
![2-bromo-N-{1-[4-(dimethylsulfamoyl)phenyl]ethyl}-5-fluoropyridine-4-carboxamide](/img/structure/B2580784.png)
![6-(4-Chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2580785.png)
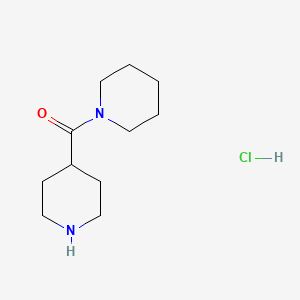
![Ethyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2580787.png)
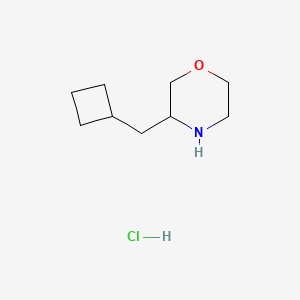
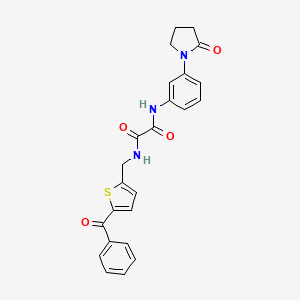

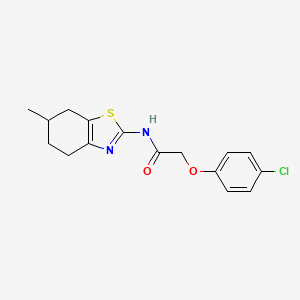
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2580796.png)
![Methyl 4-[(1-methylpyrazol-4-yl)amino]benzoate](/img/structure/B2580800.png)
![4-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2580801.png)
